molecular formula C18H16FN3O3S B2930484 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896358-79-5

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2930484
CAS No.: 896358-79-5
M. Wt: 373.4
InChI Key: ROZLGFVJPGZLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule featuring the imperative 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its significant potential in anticancer research . The 1,3,4-oxadiazole pharmacophore is a cornerstone in medicinal chemistry due to its ability to selectively interact with critical biological targets such as enzymes, nucleic acids, and globular proteins . Compounds based on this scaffold have demonstrated potent antiproliferative effects through diverse mechanisms, including the inhibition of key enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for cancer cell survival and proliferation . The structural design of this particular compound, which incorporates a (4-fluorophenyl)sulfanyl chain and a 2-methoxyphenyl-substituted oxadiazole, is intended to leverage hybridization strategies. Such strategies, which combine the oxadiazole core with other pharmacophores, have shown promise in enhancing cytotoxicity against malignant cells and enabling multi-targeted mechanisms of action . This product is intended for non-human research applications only, strictly for use in laboratory settings. It is not approved for therapeutic, diagnostic, or veterinary use. Researchers can employ this compound as a key intermediate or lead structure in drug discovery programs, particularly for investigating novel pathways in oncology and enzymology.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZLGFVJPGZLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common approach is the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the 1,3,4-oxadiazole ring, the sulfanyl linker, and the propanamide side chain. Key differences in physicochemical properties, synthesis routes, and bioactivity are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
3-[(4-Fluorophenyl)sulfanyl]-N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (Target) C₁₈H₁₅FN₃O₃S 375.39 Not Reported Oxadiazole : 2-methoxyphenyl; Propanamide : 4-fluorophenylsulfanyl
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 346.40 135–136 Oxadiazole : 4-methylphenyl; Propanamide : thiazole
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 391.42 158–159 Oxadiazole : 3-nitrophenyl; Propanamide : 5-methylthiazole
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) C₂₂H₂₃ClN₄O₄S₂ 507.46 71–73 Oxadiazole : piperidinyl-sulfonyl; Propanamide : phenyl
N-(2-Methoxyphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide C₂₃H₂₃N₅O₃S 449.53 Not Reported Oxadiazole : 2-methylphenyl; Propanamide : 2-methoxyphenyl

Key Findings:

2-Methoxyphenyl substitution on the oxadiazole ring increases lipophilicity (logP ~2.8) compared to thiazole-linked analogs (logP ~2.2), favoring blood-brain barrier penetration .

Synthetic Routes :

  • The target compound likely follows a multi-step protocol similar to other oxadiazole-propanamide hybrids:

  • (i) Condensation of hydrazine with carboxylic acid derivatives.
  • (ii) Cyclization using CS₂/KOH under reflux.
  • (iii) Sulfur alkylation with 4-fluorothiophenol . By contrast, analogs like 7a require additional piperidinyl-sulfonyl functionalization, increasing synthesis complexity .

Toxicity and Selectivity :

  • Hemolytic assays for 7a–q derivatives (e.g., 7k : 12% hemolysis at 100 µg/mL) suggest that bulky substituents (e.g., ethylphenyl in 7k ) reduce cytotoxicity compared to smaller groups .
  • The methoxy group in the target compound may mitigate oxidative stress-related toxicity observed in nitrophenyl -substituted analogs (e.g., 8h ) .

Biological Activity

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. They have been studied extensively for their antitumor , antiviral , anti-inflammatory , and antioxidant properties. The structural diversity of oxadiazoles allows for modifications that can enhance their pharmacological profiles and selectivity towards specific biological targets.

The biological activity of 1,3,4-oxadiazole derivatives is primarily attributed to their ability to interact with various cellular targets:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : Certain compounds have been shown to inhibit kinases that play critical roles in cell signaling pathways associated with cancer progression .
  • DNA Interaction : Some derivatives exhibit the ability to bind to nucleic acids, disrupting replication and transcription processes in cancer cells .

Anticancer Efficacy

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:

Cell LineIC50 Value (µM)Mechanism of Action
HCT-15 (Colon)10.5Inhibition of thymidylate synthase
A431 (Skin)8.0HDAC inhibition
MCF-7 (Breast)12.3Induction of apoptosis
HeLa (Cervical)9.7DNA intercalation

Case Studies

  • Study on HCT-15 Cells : In a study focused on colon carcinoma cells (HCT-15), the compound demonstrated an IC50 value of 10.5 µM, indicating potent inhibitory effects on cell proliferation attributed to its action on thymidylate synthase .
  • A431 Skin Cancer Study : Another investigation revealed that the compound effectively inhibited cell growth in A431 skin cancer cells with an IC50 value of 8.0 µM. The mechanism was linked to the inhibition of histone deacetylases (HDAC), which are crucial for regulating gene expression related to cancer progression .
  • MCF-7 Breast Cancer Cells : In breast cancer research involving MCF-7 cells, the compound induced apoptosis at an IC50 value of 12.3 µM. This suggests that it may activate apoptotic pathways that lead to programmed cell death in malignant cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.